BenchChemオンラインストアへようこそ!

T-1095

SGLT inhibitor oral bioavailability prodrug

T-1095 is the first orally bioavailable SGLT inhibitor and direct research precursor to canagliflozin. Its active metabolite, T-1095A, exhibits ~59-fold SGLT2 vs SGLT1 selectivity—distinct from highly selective clinical agents—making it essential for dual SGLT1/2 inhibition studies, diabetic nephropathy research, and IP/patent benchmarking. Procure to validate novel inhibitors against a historically validated standard.

Molecular Formula C26H28O11
Molecular Weight 516.5 g/mol
CAS No. 209746-59-8
Cat. No. B1682860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-1095
CAS209746-59-8
SynonymsT1095, T 1095, T1095
Molecular FormulaC26H28O11
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OC2C(C(C(C(O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O
InChIInChI=1S/C26H28O11/c1-13-9-17(28)21(16(27)5-3-14-4-6-18-15(11-14)7-8-34-18)19(10-13)36-25-24(31)23(30)22(29)20(37-25)12-35-26(32)33-2/h4,6-11,20,22-25,28-31H,3,5,12H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1
InChIKeyBXNCIERBDJYIQT-PRDVQWLOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

T-1095 (CAS 209746-59-8): A First-Generation Orally Active SGLT Inhibitor Prodrug for Diabetes Research


T-1095 is a synthetic O-glucoside derivative of the natural product phlorizin [1]. It functions as an orally bioavailable prodrug that is metabolized in vivo to its active form, T-1095A [1]. This active metabolite acts as an inhibitor of sodium-glucose cotransporters (SGLTs), primarily targeting SGLT2 in the kidney [2]. The compound is notable as the prototype for the SGLT2 inhibitor drug class, with Mitsubishi Tanabe Pharma's canagliflozin having its research roots in T-1095, which is recognized as the world's first orally bioavailable SGLT inhibitor [3].

Why T-1095 Cannot Be Substituted with Phlorizin or Clinical SGLT2 Inhibitors


T-1095 occupies a unique and historically critical position within the SGLT inhibitor landscape. It cannot be replaced by its parent compound, phlorizin, which lacks oral bioavailability [1]. Furthermore, it cannot be replaced by modern, highly selective clinical SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin, canagliflozin) for specific research applications. The selectivity profile of T-1095A is notably distinct, with approximately 59-fold selectivity for SGLT2 over SGLT1, which is far lower than the >250- to >2500-fold selectivity of clinical agents [2]. This less stringent selectivity makes T-1095 a crucial comparator compound for understanding the functional consequences of dual SGLT1/2 inhibition at pharmacologically relevant exposures, a feature not recapitulated by newer, highly selective clinical drugs [2].

Quantitative Evidence for Differentiating T-1095 from Phlorizin and Modern SGLT2 Inhibitors


Oral Bioavailability of T-1095 vs. Phlorizin

T-1095 is orally bioavailable and acts as a prodrug, a critical advancement over its parent compound, phlorizin, which is not orally bioavailable [1]. This difference is foundational for the development of all subsequent SGLT2 inhibitors as viable oral therapeutics.

SGLT inhibitor oral bioavailability prodrug pharmacokinetics

T-1095 Prodrug Activation: A 10-Fold Increase in Potency

T-1095 functions as a prodrug, and its primary active metabolite, T-1095A, exhibits approximately 10-fold higher potency in inhibiting SGLT activity compared to the parent compound [1]. This demonstrates a key biotransformation step that is crucial for its in vivo activity.

SGLT inhibitor prodrug activation metabolite potency

SGLT2/SGLT1 Selectivity Profile of T-1095A vs. Clinical SGLT2 Inhibitors

The active metabolite T-1095A has a distinct selectivity profile compared to modern clinical SGLT2 inhibitors. It exhibits an IC50 of 4.4 nM for SGLT2 and 260 nM for SGLT1, resulting in a ~59-fold selectivity for SGLT2 [1]. This is substantially lower than the >250-fold selectivity of canagliflozin, >1200-fold for dapagliflozin, and >2500-fold for empagliflozin [1]. This less stringent selectivity makes T-1095A a valuable tool for investigating the effects of partial SGLT1 inhibition in addition to SGLT2 blockade.

SGLT2 SGLT1 selectivity IC50 comparator

Dose-Dependent Antihyperglycemic Effect of T-1095 in Diabetic Rat Models

Oral administration of T-1095 produces a robust, dose-dependent antihyperglycemic effect in animal models of diabetes. In streptozotocin (STZ)-induced diabetic rats, a single oral dose of 3-100 mg/kg suppressed fed glucose levels [1]. In db/db mice, a dose range of 10-100 mg/kg also caused a dose-dependent reduction in blood glucose [2]. This contrasts with its minimal effect on blood glucose in normal, non-diabetic animals, demonstrating a low risk of hypoglycemia [REFS-1, REFS-2].

SGLT inhibitor diabetes in vivo blood glucose dose-response

Long-Term T-1095 Treatment Improves Diabetic Nephropathy Markers in db/db Mice

Chronic administration of T-1095 has been shown to prevent the progression of diabetic nephropathy in a genetic mouse model of type 2 diabetes. In db/db mice, 12-week treatment with T-1095 (0.1% w/w in diet) significantly suppressed the development of albuminuria and the expansion of the glomerular mesangial area, key indicators of renal damage [1].

SGLT inhibitor diabetic nephropathy albuminuria long-term treatment

T-1095 as the Foundational Patent and Research Precursor to Canagliflozin

T-1095 is a direct research precursor and foundational patent for the clinical SGLT2 inhibitor canagliflozin (CANAGLU®) [1]. It is recognized as the world's first orally bioavailable SGLT inhibitor [2]. This historical and chemical lineage provides a critical link for understanding the structure-activity relationships and intellectual property landscape of this major drug class.

SGLT2 inhibitor drug discovery patent precursor canagliflozin

High-Impact Research and Industrial Applications for T-1095


Investigating the Functional Consequences of Dual SGLT1/SGLT2 Inhibition

Researchers investigating the physiological impact of inhibiting both SGLT1 and SGLT2 can utilize T-1095 as a key tool compound. Its active metabolite, T-1095A, with a ~59-fold selectivity for SGLT2 over SGLT1, provides a unique pharmacological profile compared to highly selective clinical SGLT2 inhibitors. This allows for the dissection of SGLT1-mediated effects, particularly in the intestine and kidney, that are not observed with agents like empagliflozin or dapagliflozin [1].

Preclinical Efficacy Benchmarking in Standard Diabetic Rodent Models

T-1095 serves as an essential benchmark for validating novel SGLT inhibitors. Its well-characterized, dose-dependent glucose-lowering effects in STZ-induced diabetic rats and db/db mice (effective dose range: 3-100 mg/kg) provide a reliable standard for comparing the in vivo potency and efficacy of new chemical entities [REFS-1, REFS-2]. Its glucose-dependent mechanism ensures a low risk of hypoglycemia in normoglycemic controls, a critical feature for safety benchmarking [REFS-1, REFS-2].

Medicinal Chemistry and Patent Landscape Analysis of SGLT Inhibitors

For intellectual property professionals and medicinal chemists, T-1095 is an indispensable reference. As the world's first orally bioavailable SGLT inhibitor, it is the direct research precursor and foundational patent for the blockbuster drug canagliflozin (CANAGLU®) [1]. Analyzing the structure of T-1095 and its active metabolite is fundamental for understanding the patent landscape, freedom-to-operate considerations, and structure-activity relationships within this therapeutically important class [2].

Studying the Mechanisms of SGLT Inhibition-Mediated Renoprotection

Research groups focused on diabetic nephropathy and the renoprotective effects of SGLT inhibition can leverage T-1095. Chronic administration in db/db mice has been shown to significantly suppress the development of albuminuria and glomerular mesangial expansion, key pathological features of diabetic kidney disease [1]. This makes T-1095 a valuable tool for exploring the downstream signaling pathways and histological changes associated with SGLT inhibitor-mediated renal protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for T-1095

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.